5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Overview
Description
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown significant biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. It is used in biological research to study these activities and develop new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its kinase inhibitory properties make it a promising compound for developing treatments for various diseases, including cancer and inflammatory disorders .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its versatility and biological activities make it a valuable component in various industrial applications .
Safety and Hazards
The safety information for 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The future directions for research on 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery . Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it, indicating a need for more studies in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves the following steps :
Reduction Reaction: 5-nitropyrrolo[2,3-b]pyrazine is reduced to 5-aminopyrrolo[2,3-b]pyrazine.
Cyanation Reaction: 5-aminopyrrolo[2,3-b]pyrazine reacts with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine.
Acid Hydrolysis: Tricyanopyrrolo[2,3-b]pyrazine undergoes acid hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have different biological and chemical properties .
Mechanism of Action
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), which is involved in various signaling pathways related to immune response and cell growth . By inhibiting JAK3, this compound can modulate these pathways and exert its biological effects.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine derivatives: These derivatives have different biological activities compared to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
Uniqueness: this compound is unique due to its potent kinase inhibitory properties, particularly against JAK3. This makes it a valuable compound for developing targeted therapies for diseases involving kinase dysregulation .
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXHWZHCSSQBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418332 | |
Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502141-03-9 | |
Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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